BAY-8040

HNE Inhibition Enzymatic Assay Potency Comparison

BAY-8040 is a validated research tool for HNE-mediated cardiopulmonary disease studies, including pulmonary arterial hypertension. Its high target selectivity (>68 off-targets) and proven in vivo cardiac remodeling reversal differentiate it from other HNE inhibitors. Essential for mechanistic studies requiring tcHNE differentiation from BAY 85-8501.

Molecular Formula C21H16F3N5O2
Molecular Weight 427.4 g/mol
Cat. No. B11935921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-8040
Molecular FormulaC21H16F3N5O2
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1
InChIInChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m0/s1
InChIKeyUPNMBPLODWPJQQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-8040: A Pyrimidopyridazine-Based Selective Human Neutrophil Elastase (HNE) Inhibitor for Cardiopulmonary Research


BAY-8040 (CAS 1194453-23-0) is a synthetic small molecule belonging to the pyrimidopyridazine class, derived from a dihydropyrimidinone core [1]. It functions as a potent and selective inhibitor of human neutrophil elastase (HNE, also known as leukocyte elastase), a serine protease implicated in the pathology of inflammatory cardiopulmonary diseases [2]. The compound was developed by Bayer HealthCare as part of a medicinal chemistry program exploring novel equatorial ring topologies to optimize HNE inhibition and pharmacokinetic properties suitable for oral administration [1]. BAY-8040 is primarily intended as a research tool for investigating HNE-mediated processes in vitro and in vivo, particularly in models of pulmonary arterial hypertension (PAH) [REFS-1, REFS-2].

Why Generic Substitution of BAY-8040 with Other HNE Inhibitors is Scientifically Invalid


Generic substitution within the HNE inhibitor class is not feasible due to significant and quantifiable differences in potency, selectivity profile, and in vivo efficacy across distinct chemotypes. BAY-8040's unique pyrimidopyridazine core [1] confers a specific profile that differs from earlier generation inhibitors like sivelestat and other clinical candidates such as alvelestat (AZD9668) and BAY 85-8501 [2]. While all these compounds share HNE as a molecular target, their interactions with the enzyme's active site, off-target binding panels, and resultant pharmacodynamic and pharmacokinetic behaviors are compound-specific. For instance, the shift from a pyrimidinone to a pyrimidopyridazine core in BAY-8040 was specifically designed to achieve a balance of potency and oral pharmacokinetics not present in all analogs [1]. Therefore, experimental outcomes are intrinsically linked to the specific molecular tool used, making BAY-8040 non-interchangeable with other HNE inhibitors for rigorous scientific study.

BAY-8040 Quantitative Differentiation Guide: Evidence for Informed Scientific Procurement


BAY-8040 vs. Sivelestat: Comparative HNE Inhibitory Potency in Enzymatic Assays

In direct enzymatic assays, BAY-8040 demonstrates a 1.6-fold higher inhibitory potency against human neutrophil elastase (HNE) compared to the established competitive inhibitor sivelestat (ONO-5046) .

HNE Inhibition Enzymatic Assay Potency Comparison Serine Protease

BAY-8040 vs. Alvelestat (AZD9668): A Quantitative Selectivity Profile Assessment

BAY-8040 exhibits a distinct and quantifiable selectivity profile. It shows no significant inhibition (>10 µM) against a panel of 68 pharmacologically relevant targets, including related serine proteases . In contrast, the clinical candidate alvelestat (AZD9668) is reported to have >600-fold selectivity over other neutrophil-derived serine proteases , highlighting different selectivity windows among in-class compounds.

Selectivity Off-Target Profiling Safety Pharmacology HNE Inhibitor

Differential Stability of BAY-8040 vs. BAY 85-8501 Complexes with Pathological Two-Chain HNE (tcHNE)

Molecular dynamics (MD) simulations and MMPBSA binding free energy calculations revealed a critical mechanistic difference between BAY-8040 and the picomolar clinical candidate BAY 85-8501. When complexed with the pathologically relevant auto-processed two-chain form of HNE (tcHNE), the BAY 85-8501 complex was unstable and dissociated during the MD simulation. In contrast, the BAY-8040 complex remained stable, albeit with a reduced binding free energy compared to its interaction with single-chain HNE (scHNE) [1].

Molecular Dynamics MMPBSA Two-Chain HNE Inhibitor Binding Structural Biology

In Vivo Proof-of-Concept: BAY-8040 Ameliorates Cardiac Remodeling in a Monocrotaline-Induced PAH Rat Model

BAY-8040 has demonstrated in vivo proof-of-concept in a disease-relevant animal model. Oral administration of BAY-8040 in a monocrotaline-induced rat model of pulmonary arterial hypertension (PAH) resulted in a quantifiable decrease in cardiac remodeling and amelioration of cardiac function [1]. This distinguishes it from early chemical probes or tool compounds for which only in vitro data may be available.

Pulmonary Arterial Hypertension In Vivo Efficacy Cardiac Remodeling Rat Model Monocrotaline

Optimal Research Applications for BAY-8040 Based on Quantitative Evidence


Investigating HNE-Mediated Cardiac Remodeling in Pulmonary Arterial Hypertension Models

The in vivo proof-of-concept demonstrating that BAY-8040 decreases cardiac remodeling and ameliorates cardiac function in a monocrotaline-induced rat PAH model [1] positions it as a key tool for mechanistic studies. Researchers can use BAY-8040 to dissect the specific contribution of HNE to right ventricular dysfunction and structural heart changes associated with PAH, independent of effects on pulmonary vascular resistance.

Comparative Studies on the Role of Single-Chain vs. Two-Chain HNE in Chronic Inflammation

The differential stability of BAY-8040 and BAY 85-8501 complexes with the pathological two-chain form of HNE (tcHNE) [2] makes BAY-8040 a critical reagent. It can be used in head-to-head studies with BAY 85-8501 to functionally delineate the roles of scHNE and tcHNE in cellular and in vivo models of chronic inflammatory diseases, providing insights that compounds lacking activity against tcHNE cannot.

Defining HNE-Dependent Signaling Pathways with a Selective Chemical Probe

The documented selectivity of BAY-8040, showing no significant inhibition (>10 µM) against a broad panel of 68 off-targets , supports its use as a high-confidence chemical probe. This profile is essential for phosphoproteomics, transcriptomics, or other systems-level analyses aimed at mapping HNE-dependent signaling networks, where off-target effects could confound data interpretation.

Benchmarking New HNE Inhibitors in Standardized Enzymatic Assays

With a well-defined IC50 of 28 nM against HNE in enzymatic assays , BAY-8040 serves as an excellent reference compound for benchmarking the potency of novel, investigational HNE inhibitors. Its potency, intermediate between first-generation inhibitors like sivelestat and ultra-potent compounds like BAY 85-8501, provides a useful comparator for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-8040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.